molecular formula C15H12BrN3O3S B5377197 4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

Cat. No.: B5377197
M. Wt: 394.2 g/mol
InChI Key: OAOSLQMYMGZVHT-UHFFFAOYSA-N
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Description

4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide typically involves the reaction of 4-nitrophenylacetohydrazonoyl bromide with thiosemicarbazide or its derivatives. The reaction is carried out in absolute ethanol in the presence of a base such as triethylamine . The resulting product is then purified and characterized using techniques such as NMR, IR, and MS .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylacetohydrazonoyl bromide
  • Thiosemicarbazide derivatives
  • 1,3,4-Thiadiazole derivatives

Uniqueness

4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is unique due to its combination of a nitrophenyl group, a thiazole ring, and a phenol group. This combination imparts specific chemical properties, such as enhanced antimicrobial activity and the ability to undergo a variety of chemical reactions .

Properties

IUPAC Name

4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S.BrH/c19-13-6-4-11(5-7-13)16-15-17-14(9-22-15)10-2-1-3-12(8-10)18(20)21;/h1-9,19H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOSLQMYMGZVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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